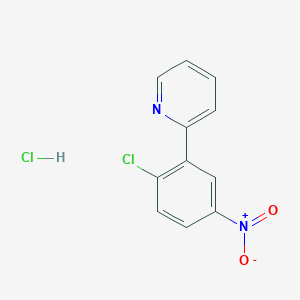
2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride is a chemical compound with the molecular formula C11H8Cl2N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride involves several steps including nitration, hydrolysis, and chlorination . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride can be analyzed using various computational methods. The optimized bond lengths, bond angles, and dihedral angles of the compound can be calculated using ab-initio HF and DFT (B3LYP) methods with 6-311G (d,p) and 6-311++G (d,p) basis sets .
Chemical Reactions Analysis
The chemical reactions involving 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride can be complex and diverse. One study reports the use of reaction conditions: 1 (0.2 mmol), β -keto sulfones/phosphonates (4b – c/5b – c, 1.2 equiv.), NH4OAc (6.0 equiv.), TFA (1.0 equiv.) in DCE (2 mL/1 mL) at 120°C for 16h to 48h .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride include a molecular weight of 271.10 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 269.9962829 g/mol, a monoisotopic mass of 269.9962829 g/mol, a topological polar surface area of 58.7 Ų, a heavy atom count of 17, a formal charge of 0, a complexity of 257, and a covalently-bonded unit count of 2 .
Scientific Research Applications
- Mechanism : It interferes with DNA replication, protein synthesis, and cell cycle progression, ultimately inhibiting the growth of cancer cells both in vitro and in animal models .
- Application : It participates in reactions involving p-tert-butylcalixarenes and other substrates in dimethylformamide (DMF) .
Antineoplastic Properties
Base-Catalyzed Alkylation
Magnetic Resonance Imaging (MRI) Contrast Agent
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2.ClH/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11;/h1-7H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXLTXPOCFTTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one](/img/structure/B2533865.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2533870.png)
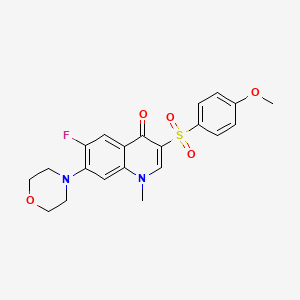

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533876.png)
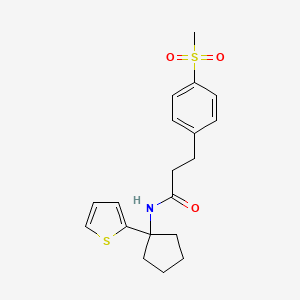
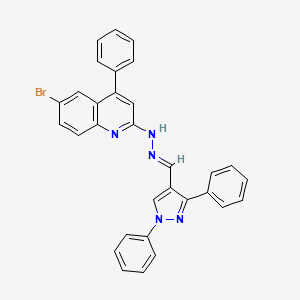
![N-(4-fluorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2533881.png)
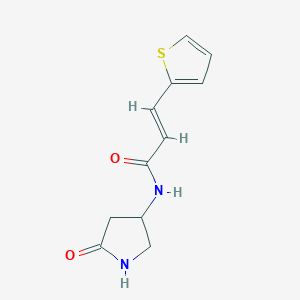
![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2533884.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2533885.png)

